Dialuric acid

Catalog No.
S587472
CAS No.
444-15-5
M.F
C4H4N2O4
M. Wt
144.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dialuric acid

CAS Number

444-15-5

Product Name

Dialuric acid

IUPAC Name

5-hydroxy-1,3-diazinane-2,4,6-trione

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)

InChI Key

BVEWMNTVZPFPQI-UHFFFAOYSA-N

SMILES

C1(C(=O)NC(=O)NC1=O)O

Synonyms

5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione; 5-Hydroxybarbituric Acid; Dialuric Acid; 2,4,5,6-Pyrimidinetetrol; 5,6-Dihydroxyuracil; 5-Hydroxybarbituric Acid;

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)O

Purine and Pyrimidine Metabolism Research

Dialuric acid serves as a valuable metabolic tracer for studying purine metabolism in various organisms, including humans. Its chemical structure resembles uric acid, a key end product of purine breakdown, making it easily incorporated into purine metabolic pathways. By studying the fate of dialuric acid in an organism, researchers can gain insights into various aspects of purine metabolism, such as:

  • Rate of purine synthesis and degradation
  • Identification of specific enzymes involved in purine metabolism
  • Understanding the regulation of purine metabolism in different physiological conditions

Nucleic Acid Research

Dialuric acid can also be used as a building block for the synthesis of modified nucleosides and nucleotides. These modified molecules can be incorporated into oligonucleotides (short stretches of DNA or RNA) to study their specific properties and potential applications. For example, dialuric acid-containing oligonucleotides may exhibit altered stability, binding affinity, or enzymatic activity compared to natural oligonucleotides. This allows researchers to explore the potential of these modified molecules for various purposes, such as:

  • Developing new therapeutic agents
  • Designing novel diagnostic tools
  • Studying the structure and function of nucleic acids

Other Research Applications

Dialuric acid has also been explored in other research areas, including:

  • Antioxidant properties: Studies suggest that dialuric acid may possess antioxidant activity, potentially offering protection against cell damage caused by free radicals.
  • Antimicrobial activity: Some studies have investigated the potential antimicrobial activity of dialuric acid against certain bacteria and fungi. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Dialuric acid is a derivative of barbituric acid, characterized by the molecular formula C₄H₄N₂O₄. It is formed through the reduction of alloxan, another important compound in biochemistry. In dialuric acid, one hydrogen atom attached to a ring carbon in barbituric acid is replaced by a hydroxy group, which alters its reactivity and biological interactions .

  • It can be a precursor or intermediate in the degradation pathway of uric acid, a waste product in purine metabolism [].
  • Understanding its role in these pathways could contribute to research on gout and other purine metabolism disorders.
  • Information on the specific hazards associated with dialuric acid is scarce.
  • Considering its structural similarity to barbiturates, it's advisable to handle it with caution, as barbiturates can be toxic and depress the central nervous system.
, primarily involving redox processes. Notably, it can undergo autoxidation, leading to the generation of superoxide radicals and hydrogen peroxide. This reaction can be catalyzed by transition metals, resulting in the formation of hydroxyl radicals as well . Additionally, dialuric acid engages in comproportionation reactions with alloxan, contributing to a redox cycle that plays a role in cellular oxidative stress .

Dialuric acid exhibits various biological activities due to its ability to generate reactive oxygen species. These species can lead to oxidative damage in cells but also play roles in signaling pathways. The compound's redox cycling with alloxan is particularly relevant in studies of diabetes and oxidative stress-related diseases . Moreover, the formation of superoxide radicals from dialuric acid can influence cellular responses and contribute to conditions like inflammation and cancer.

The synthesis of dialuric acid primarily involves the reduction of alloxan. Various methods have been explored for this transformation:

  • Chemical Reduction: Using reducing agents such as hydrazine derivatives can yield dialuric acid from alloxan through condensation reactions .
  • Biochemical Pathways: Enzymatic reductions may also occur in biological systems where alloxan is metabolized under specific conditions.

These methods highlight the versatility of dialuric acid synthesis and its relevance in both laboratory and biological contexts.

Dialuric acid has several applications across different fields:

  • Pharmaceutical Research: Due to its redox properties, it is studied for potential therapeutic effects against oxidative stress-related diseases.
  • Biochemical Studies: It serves as a model compound for investigating oxidative mechanisms and radical chemistry.
  • Analytical Chemistry: Dialuric acid can be used as a reagent for studying reaction kinetics involving reactive oxygen species.

Research into the interactions of dialuric acid with other molecules has revealed insights into its role in biochemical processes. For instance:

  • Metal Ion Interactions: The presence of transition metals can significantly influence the autoxidation rate of dialuric acid, affecting radical formation and stability .
  • Biomolecular Interactions: Dialuric acid's reactive nature allows it to interact with proteins and nucleic acids, which may lead to modifications that impact cellular function.

These interaction studies are crucial for understanding the broader implications of dialuric acid in biological systems.

Dialuric acid shares structural similarities with several other compounds, particularly within the class of barbiturates and related nitrogenous compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
AlloxanOxidized urea derivativeA potent oxidizing agent involved in diabetes research
Barbituric AcidParent compoundLacks hydroxy group; used as a sedative
Thiodialuric AcidSulfur-containing derivativeIncorporates sulfur; alters reactivity

Dialuric acid's unique hydroxy group distinguishes it from these compounds, influencing its reactivity and biological activity significantly.

XLogP3

-1.8

Related CAS

42608-53-7 (mono-hydrate)

Other CAS

102636-37-3

Wikipedia

Dialuric acid

Dates

Last modified: 08-15-2023

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